molecular formula C15H15ClN2OS B5796380 N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea

N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea

Cat. No. B5796380
M. Wt: 306.8 g/mol
InChI Key: XTRDVKSAUICOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea, also known as CMPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. CMPTU is a thiourea derivative that has been found to have a variety of biochemical and physiological effects, making it a promising tool for investigating biological processes.

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea has been found to modulate the activity of a variety of proteins, including ion channels and protein kinases. It has been shown to inhibit the activity of the TRPM8 ion channel, which is involved in pain sensation and thermoregulation. N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea has also been found to inhibit the activity of protein kinases, which are involved in a variety of cellular processes.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea has been found to have a range of biochemical and physiological effects, including the inhibition of ion channels and protein kinases. It has also been found to modulate the release of neurotransmitters and to have anti-inflammatory properties. Additionally, N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea has been shown to have antitumor activity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea in lab experiments is its specificity for certain ion channels and protein kinases, which allows for targeted investigation of specific biological processes. However, one limitation of using N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea is its potential toxicity, which must be carefully monitored in cell culture and animal studies.

Future Directions

There are several potential future directions for research involving N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea. One area of interest is the development of N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea derivatives with improved specificity and potency. Additionally, N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea may have potential as a therapeutic agent for a range of diseases, and further investigation of its efficacy and safety is warranted. Finally, N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea may be useful as a tool for investigating the role of ion channels and protein kinases in a variety of biological processes.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea involves the reaction of 5-chloro-2-methoxyaniline and 3-methylphenyl isothiocyanate in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N'-(3-methylphenyl)thiourea has been used in a variety of scientific research applications, including the study of ion channels, protein kinases, and neurotransmitter receptors. It has also been investigated for its potential as a therapeutic agent for a range of diseases, including cancer, Alzheimer's disease, and epilepsy.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(3-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c1-10-4-3-5-12(8-10)17-15(20)18-13-9-11(16)6-7-14(13)19-2/h3-9H,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRDVKSAUICOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-(3-methylphenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.